molecular formula C16H16N2O3 B8705936 phenyl 3-(dimethylcarbamoyl)phenylcarbamate CAS No. 50699-54-2

phenyl 3-(dimethylcarbamoyl)phenylcarbamate

Cat. No.: B8705936
CAS No.: 50699-54-2
M. Wt: 284.31 g/mol
InChI Key: ZXVYOESVEWVQDR-UHFFFAOYSA-N
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Description

Phenyl N-[3-(dimethylcarbamoyl)phenyl]carbamate is a chemical compound with the molecular formula C16H16N2O3 and a molecular weight of 284.31 g/mol . It is known for its applications in various scientific fields due to its unique chemical properties.

Chemical Reactions Analysis

Types of Reactions

Phenyl N-[3-(dimethylcarbamoyl)phenyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Comparison with Similar Compounds

Phenyl N-[3-(dimethylcarbamoyl)phenyl]carbamate can be compared with other carbamate compounds, such as:

  • Phenyl N-methylcarbamate
  • Phenyl N-ethylcarbamate
  • Phenyl N-propylcarbamate

Uniqueness

What sets phenyl 3-(dimethylcarbamoyl)phenylcarbamate apart is its specific structural configuration, which imparts unique chemical and biological properties. This makes it particularly valuable in applications requiring precise molecular interactions .

Properties

CAS No.

50699-54-2

Molecular Formula

C16H16N2O3

Molecular Weight

284.31 g/mol

IUPAC Name

phenyl N-[3-(dimethylcarbamoyl)phenyl]carbamate

InChI

InChI=1S/C16H16N2O3/c1-18(2)15(19)12-7-6-8-13(11-12)17-16(20)21-14-9-4-3-5-10-14/h3-11H,1-2H3,(H,17,20)

InChI Key

ZXVYOESVEWVQDR-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=CC(=CC=C1)NC(=O)OC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 3-amino-N,N-dimethylbenzamide (1.3 g) in 1,4-dioxane(20 ml) was added 1N sodium hydroxide (23.4 ml) and phenyl chloroformate (1.5 ml) successively in an ice-cooled bath. The bath was removed and the reaction mixture was stirred vigorously for 3 hours during which time, phenyl chloroformate (0.7 ml) was further added. The mixture was extracted with ethyl acetate and the organic layer was washed with water and saturated sodium chloride solution. After dried over anhydrous magnesium sulfate and filtered, the solvent was removed in vacuo and the residual oil was purified by flash chromatography eluting with ethyl acetate-n-hexane (2:1, V/V) to give a solid, which was recrystallized from benzene-n-hexane (5:1, V/V) to afford phenyl 3-(dimethylcarbamoyl)phenylcarbamate (1.4 g) as a colorless powder.
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
23.4 mL
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

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